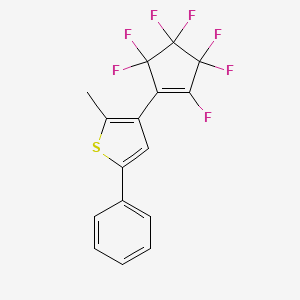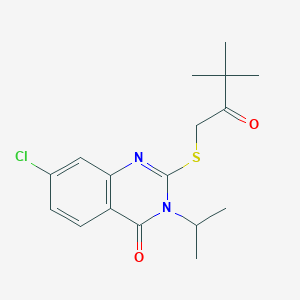
7-Chloro-2-((3,3-dimethyl-2-oxobutyl)thio)-3-isopropylquinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-2-((3,3-dimethyl-2-oxobutyl)thio)-3-isopropylquinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-((3,3-dimethyl-2-oxobutyl)thio)-3-isopropylquinazolin-4(3H)-one typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination of the quinazolinone core can be achieved using reagents like thionyl chloride or phosphorus oxychloride.
Thioether Formation: The thioether linkage is introduced by reacting the chlorinated quinazolinone with a thiol derivative, such as 3,3-dimethyl-2-oxobutylthiol, under basic conditions.
Isopropyl Group Addition: The isopropyl group can be introduced through alkylation reactions using isopropyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinazolinones depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
Biologically, quinazolinone derivatives are known for their antimicrobial, anti-inflammatory, and anticancer activities. This compound could be explored for similar biological activities, potentially leading to new therapeutic agents.
Medicine
In medicinal chemistry, this compound can be investigated for its potential as a drug candidate. Its structural features suggest it could interact with various biological targets, making it a promising lead compound for drug development.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mécanisme D'action
The mechanism of action of 7-Chloro-2-((3,3-dimethyl-2-oxobutyl)thio)-3-isopropylquinazolin-4(3H)-one would depend on its specific biological target. Generally, quinazolinone derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The chloro and thioether groups may enhance its binding affinity and specificity towards certain molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Chloro-4-quinazolinone: Lacks the thioether and isopropyl groups, potentially resulting in different biological activities.
2-Methyl-4-quinazolinone: Similar core structure but different substituents, leading to variations in chemical reactivity and biological activity.
3-Isopropyl-4-quinazolinone: Shares the isopropyl group but lacks the chloro and thioether groups.
Uniqueness
7-Chloro-2-((3,3-dimethyl-2-oxobutyl)thio)-3-isopropylquinazolin-4(3H)-one is unique due to its combination of substituents, which may confer distinct chemical and biological properties. The presence of the chloro group, thioether linkage, and isopropyl group together in one molecule is not commonly found in other quinazolinone derivatives, making it a compound of interest for further research and development.
Propriétés
Formule moléculaire |
C17H21ClN2O2S |
|---|---|
Poids moléculaire |
352.9 g/mol |
Nom IUPAC |
7-chloro-2-(3,3-dimethyl-2-oxobutyl)sulfanyl-3-propan-2-ylquinazolin-4-one |
InChI |
InChI=1S/C17H21ClN2O2S/c1-10(2)20-15(22)12-7-6-11(18)8-13(12)19-16(20)23-9-14(21)17(3,4)5/h6-8,10H,9H2,1-5H3 |
Clé InChI |
XKCNKXBWZVRQNU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C(=O)C2=C(C=C(C=C2)Cl)N=C1SCC(=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


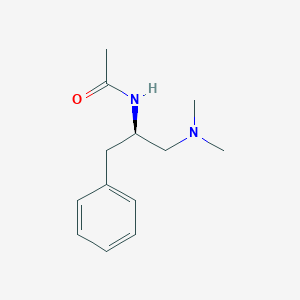

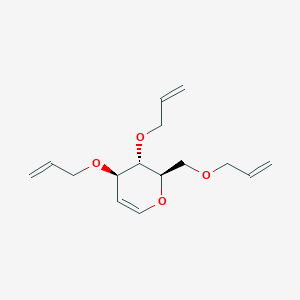

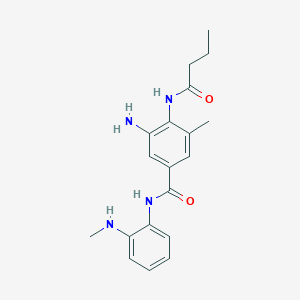
![5-Methylbicyclo[3.3.1]nonan-1-ol](/img/structure/B12830793.png)
![1-(2-Ethylpyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-one](/img/structure/B12830803.png)
![13-hydroxy-10,16-di(quinolin-2-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B12830811.png)
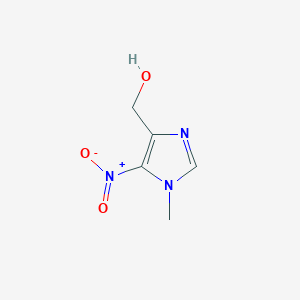
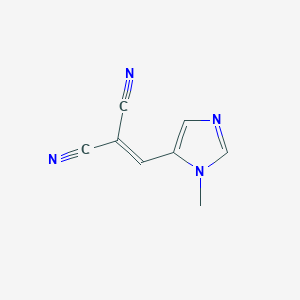
![4,4,5,5-tetramethyl-2-[3-(1,2,2-triphenylethenyl)phenyl]-1,3,2-Dioxaborolane](/img/structure/B12830828.png)


